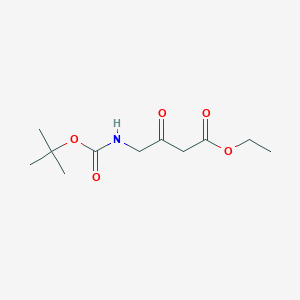

Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate

概要

説明

Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate (CAS: 67706-68-7) is a specialized organic compound with the molecular formula C₁₁H₁₉NO₅ and a molecular weight of 245.27 g/mol . Its structure features a tert-butoxycarbonyl (Boc) protecting group, an ethyl ester, and a ketone moiety, making it a versatile intermediate in organic synthesis, particularly in peptide and pharmaceutical chemistry . Key properties include:

- Boiling Point: 340.4°C at 760 mmHg .

- Hazards: Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Applications: Widely used as a building block for synthesizing pyrimidine derivatives and other nitrogen-containing compounds .

Commercial suppliers like American Elements and CymitQuimica offer this compound in varying purities (99%–99.999%) and quantities, highlighting its industrial relevance .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with tert-butyl carbamate in the presence of a base. The reaction proceeds as follows:

Starting Materials: Ethyl acetoacetate and tert-butyl carbamate.

Reaction Conditions: The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or acetonitrile, with a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) to facilitate the reaction.

Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products, making the process cost-effective and environmentally friendly.

化学反応の分析

Types of Reactions

Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate undergoes various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in methanol.

Reduction: The keto group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethyl ester group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid, hydrochloric acid in methanol.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, alcohols, in the presence of a base or catalyst.

Major Products Formed

Hydrolysis: Removal of the Boc group yields the free amine.

Reduction: Reduction of the keto group yields the corresponding alcohol.

Substitution: Substitution of the ethyl ester yields various derivatives depending on the nucleophile used.

科学的研究の応用

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Aldol Reaction | Ethyl acetoacetate, Boc-amino compound | Formation of oxobutanoate |

| 2 | Protection | Boc-Cl, base (e.g., triethylamine) | Protected hydroxyl groups |

| 3 | Purification | Column chromatography | Pure compound |

Scientific Research Applications

Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate serves as a versatile intermediate in various fields:

- Organic Synthesis : It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

- Medicinal Chemistry : The compound plays a role in developing drug candidates and synthesizing medicinal compounds.

- Biological Activity : It is involved in preparing biologically active molecules and can serve as a protecting group in peptide synthesis.

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in diseases such as cancer and metabolic disorders.

- Regulation of Signaling Pathways : It may modulate signaling pathways related to cell growth and apoptosis.

Table 2: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential to inhibit enzymes linked to cancer and metabolic disorders |

| Signaling Pathway Modulation | May affect pathways related to cell growth and apoptosis |

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.

- Metabolic Regulation : Another investigation highlighted its role in modulating metabolic enzymes, which could be beneficial in managing conditions like diabetes.

作用機序

The mechanism of action of Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate primarily involves the reactivity of its functional groups. The Boc group provides protection to the amino group, preventing unwanted reactions during synthesis. Upon removal of the Boc group, the free amine can participate in various reactions, such as coupling with carboxylic acids to form amides. The keto group and the ester group also offer sites for further chemical modifications, making the compound highly versatile in synthetic applications.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate with three analogues:

Key Differences and Implications

Functional Group Variations: The carboxylic acid in (S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid enhances solubility in polar solvents compared to the ethyl ester in the target compound, which is more lipophilic . The chloropyrimidine moiety in the analogue from increases electrophilicity, favoring cross-coupling reactions in drug development .

Synthetic Utility :

- The target compound’s ethyl ester and Boc group facilitate stepwise deprotection and functionalization, as seen in its conversion to hydroxymethyl intermediates .

- The tert-butoxycarboxylic acid () is more suited for solid-phase peptide synthesis due to its compatibility with acidic cleavage conditions .

生物活性

Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate, often referred to as 4BAA, is a synthetic compound that has garnered attention for its biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including case studies, research findings, and relevant data tables.

Chemical Structure and Properties

Ethyl 4BAA has the molecular formula and a molecular weight of 260.29 g/mol. The presence of the tert-butoxycarbonyl (Boc) group is significant as it provides stability and facilitates selective chemical modifications during synthesis.

Antioxidant Properties

Research indicates that derivatives of Ethyl 4BAA exhibit significant antioxidant properties , which may help mitigate oxidative stress and cellular damage caused by free radicals. This is particularly relevant in the context of various diseases where oxidative stress plays a critical role.

Anticancer Activity

Ethyl 4BAA has shown promising anticancer activity in vitro. Studies have demonstrated its efficacy against several cancer cell lines, including:

- MCF-7 : A breast cancer cell line.

- MDA-MB-231 : A triple-negative breast cancer cell line.

- SK-BR-3 : Another breast cancer cell line.

In these studies, Ethyl 4BAA exhibited growth inhibition comparable to established chemotherapeutics such as tamoxifen and olaparib, indicating its potential as a novel therapeutic agent for breast cancer treatment .

Case Studies

- Study on Cell Line Efficacy :

- Toxicity Assessment :

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the Boc group can influence the biological activity of Ethyl 4BAA. For instance:

| Compound Name | Structure | Key Features |

|---|---|---|

| (S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate | C₁₁H₂₁N₂O₅ | Similar Boc protection; methyl instead of ethyl |

| (R)-Ethyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate | C₁₁H₂₀N₂O₅ | Enantiomeric form; different biological activity |

| Ethyl 4-amino-2-(amino)-4-oxobutanoate | C₁₁H₂₂N₂O₄ | Lacks Boc protection; more reactive |

These variations highlight the importance of the Boc group in maintaining stability while also influencing biological activity.

Q & A

Basic Questions

Q. What are the key steps in synthesizing Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate, and how is the product purified?

The synthesis typically involves coupling tert-butoxycarbonyl (Boc)-protected intermediates with ethyl acetoacetate derivatives. For example, sodium carbonate and benzyl bromide are used to alkylate intermediates in a DMF solvent, followed by silica gel chromatography (hexane:ethyl acetate eluent) for purification . Liquid chromatography-mass spectrometry (LC-MS) under "Measurement Condition G" (1.29–1.778 min retention time) confirms product identity and purity .

Q. How is the compound characterized analytically, and what parameters are critical for validation?

LC-MS is the primary method for structural validation, with molecular ion peaks ([M+H]+ or [M+Na]+) observed at m/z 574 and 520, respectively . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are also used to confirm functional groups like the Boc-protected amine (C14H18N2O5) and the 3-oxobutanoate ester .

Q. What are the recommended storage conditions to ensure compound stability?

The compound should be stored at -20°C in powder form for long-term stability (up to 3 years) or at 4°C for short-term use (2 years). Solvent-based solutions require storage at -80°C to prevent degradation . Exposure to moisture or heat accelerates decomposition, particularly of the Boc group .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, base) impact yields in the synthesis of Boc-protected intermediates?

Sodium carbonate in DMF is commonly used for alkylation steps, achieving ~87% yield in some protocols . However, competing side reactions (e.g., over-alkylation) may occur if reaction times exceed 17 hours, necessitating strict temperature control (room temperature) . Alternative bases like potassium carbonate in THF have been explored but may reduce solubility of intermediates .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 87.2% in ethyl acetate vs. 77% in DMF) often arise from solvent polarity effects on intermediate stability . Systematic optimization using design of experiments (DoE) is recommended to identify ideal solvent/base combinations. LC-MS tracking of reaction progress can mitigate variability .

Q. What mechanistic insights explain the reactivity of the 3-oxobutanoate moiety in nucleophilic substitutions?

The 3-oxo group stabilizes enolate intermediates, facilitating nucleophilic attack at the β-carbon. Steric hindrance from the Boc group, however, can slow reactions, as seen in tert-butyl 4-(benzyloxy)benzoate syntheses . Computational studies (e.g., DFT) are advised to model transition states and optimize regioselectivity .

Q. How is this compound utilized in multi-step syntheses of pharmaceuticals or bioactive molecules?

It serves as a precursor for pyrrolidinone derivatives in aldose reductase inhibitors, where the Boc group is deprotected to expose a free amine for further coupling . In peptide mimetics, the 3-oxobutanoate ester is hydrolyzed to a carboxylic acid for conjugation with amino acids .

Q. What challenges arise in scaling up the synthesis, and how can they be addressed?

Scaling up silica gel chromatography is impractical; alternatives like recrystallization (using ethyl acetate/hexane) or centrifugal partition chromatography (CPC) are preferred . Batch-to-batch variability in Boc deprotection (using trifluoroacetic acid) requires strict pH control to minimize side reactions .

Q. Methodological Recommendations

- For Purification: Use preparative HPLC with a C18 column (ACN/water gradient) for high-purity batches .

- For Stability Testing: Conduct accelerated degradation studies at 40°C/75% RH to identify degradation pathways (e.g., Boc cleavage) .

- For Functional Group Compatibility: Avoid strong bases (e.g., LiAlH4) that may reduce the 3-oxo group; instead, use mild reagents like NaBH4 for selective modifications .

特性

IUPAC Name |

ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-5-16-9(14)6-8(13)7-12-10(15)17-11(2,3)4/h5-7H2,1-4H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRFJFDLZKHOFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67706-68-7 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]-3-oxobutanoic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。